
1,4-Dihydrotetracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydrotetracene is a polycyclic aromatic hydrocarbon with the molecular formula C18H14 It is a derivative of tetracene, where the 1 and 4 positions on the tetracene ring are hydrogenated
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dihydrotetracene can be synthesized through several methods. One common approach involves the reduction of tetracene using sodium borohydride (NaBH4) in the presence of a weak Lewis acid such as zinc iodide (ZnI2). This reaction typically occurs in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and reduction reactions can be applied. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors for better control over reaction parameters.
化学反応の分析
Types of Reactions
1,4-Dihydrotetracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetracenequinone.
Reduction: Further reduction can lead to fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Tetracenequinone.
Reduction: Fully hydrogenated tetracene derivatives.
Substitution: Various substituted tetracene derivatives depending on the reagents used.
科学的研究の応用
1,4-Dihydrotetracene has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex polycyclic aromatic hydrocarbons and studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism of action of 1,4-Dihydrotetracene and its derivatives involves interactions with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. Its electronic properties also make it suitable for use in organic semiconductors, where it facilitates charge transport through π-π stacking interactions.
類似化合物との比較
Similar Compounds
Tetracene: The parent compound of 1,4-Dihydrotetracene, with similar structural properties but lacking hydrogenation at the 1 and 4 positions.
Pentacene: Another polycyclic aromatic hydrocarbon with an additional benzene ring, offering different electronic properties.
Anthracene: A smaller polycyclic aromatic hydrocarbon with three fused benzene rings, used in similar applications.
Uniqueness
This compound is unique due to its specific hydrogenation pattern, which alters its electronic properties and reactivity compared to its parent compound, tetracene. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic semiconductors and optoelectronic devices .
特性
IUPAC Name |
1,4-dihydrotetracene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-2-6-14-10-18-12-16-8-4-3-7-15(16)11-17(18)9-13(14)5-1/h1-6,9-12H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDXMDNEJSCUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2=CC3=CC4=CC=CC=C4C=C3C=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621950 |
Source


|
| Record name | 1,4-Dihydrotetracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193815-55-3 |
Source


|
| Record name | 1,4-Dihydrotetracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
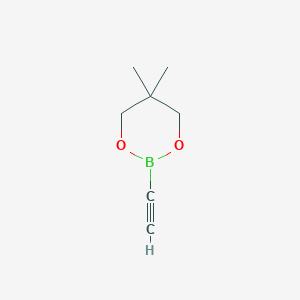
![3-[(2-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B12564193.png)

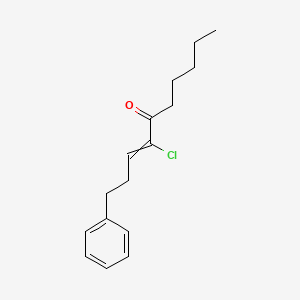
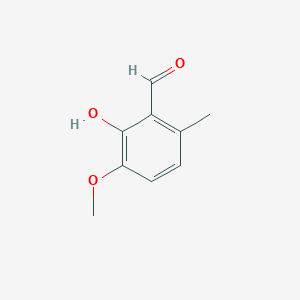
![2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol](/img/structure/B12564212.png)
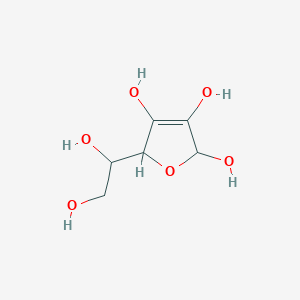
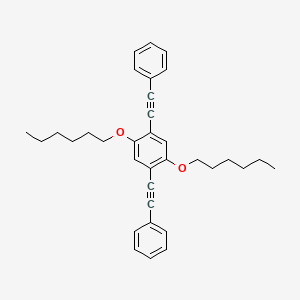
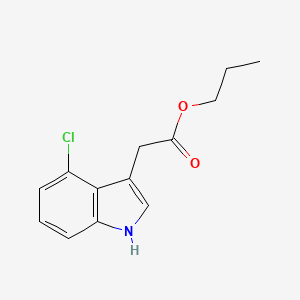
![2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole](/img/structure/B12564231.png)

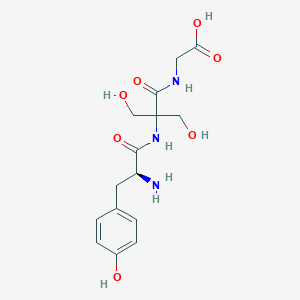
![Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate](/img/structure/B12564255.png)

